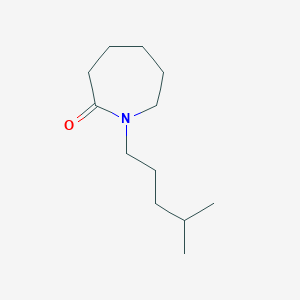
1-(4-Methylpentyl)azepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-(4-Méthylpentyl)azépan-2-one est un composé hétérocyclique à sept chaînons contenant un atome d'azote dans sa structure cyclique. Ce composé fait partie de la famille des azépanes, connue pour ses propriétés chimiques et biologiques diverses.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la 1-(4-Méthylpentyl)azépan-2-one implique généralement la cyclisation de précurseurs appropriés. Une méthode courante est la réaction de la 4-méthylpentylamine avec un précurseur de lactame approprié en conditions acides ou basiques. Les conditions réactionnelles comprennent souvent des températures élevées et l'utilisation de catalyseurs pour faciliter le processus de cyclisation .
Méthodes de production industrielle : La production industrielle de la 1-(4-Méthylpentyl)azépan-2-one peut impliquer des réactions de cyclisation à grande échelle utilisant des réacteurs à flux continu. Ces réacteurs permettent un contrôle précis des conditions de réaction, assurant des rendements élevés et la pureté du produit final. L'utilisation de principes de chimie verte, tels que des conditions sans solvant et des catalyseurs recyclables, est également explorée pour rendre le processus de production plus durable .
Analyse Des Réactions Chimiques
Types de réactions : La 1-(4-Méthylpentyl)azépan-2-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oximes ou des cétones correspondantes.
Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés aminés correspondants.
Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels dans le cycle azépanique.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont souvent utilisés.
Substitution : Des nucléophiles comme les halogénures d'alkyle et les amines sont employés en conditions basiques ou acides.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent des oximes, des amines et divers dérivés azépaniques substitués .
Applications de recherche scientifique
La 1-(4-Méthylpentyl)azépan-2-one a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de construction pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Les dérivés du composé sont étudiés pour leurs activités biologiques potentielles, notamment leurs propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche est en cours pour explorer son potentiel en tant que candidat médicament pour diverses applications thérapeutiques.
Mécanisme d'action
Le mécanisme d'action de la 1-(4-Méthylpentyl)azépan-2-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un ligand, se liant à des récepteurs ou des enzymes et modulant leur activité. Cette interaction peut conduire à divers effets biologiques, tels que l'inhibition de l'activité enzymatique ou la modification des voies de signalisation cellulaire .
Composés similaires :
Azépan : Le composé parent de la famille des azépanes, connu pour sa structure et sa réactivité de base.
1-(4-Méthylbenzoyl)azépan-2-one : Un dérivé avec un groupe benzoyle, montrant des propriétés chimiques et biologiques différentes.
1-Dodécylazacycloheptan-2-one : Un analogue utilisé comme exhausteur de pénétration dans les formulations pharmaceutiques.
Unicité : La 1-(4-Méthylpentyl)azépan-2-one se distingue par la présence du groupe 4-méthylpentyle, qui améliore sa lipophilie et son activité biologique potentielle. Cette caractéristique structurale unique en fait un composé précieux pour diverses applications de recherche et industrielles.
Applications De Recherche Scientifique
1-(4-Methylpentyl)azepan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of polymers and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Methylpentyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Azepane: The parent compound of the azepane family, known for its basic structure and reactivity.
1-(4-Methylbenzoyl)azepan-2-one: A derivative with a benzoyl group, showing different chemical and biological properties.
1-Dodecylazacycloheptan-2-one: An analogue used as a penetration enhancer in pharmaceutical formulations.
Uniqueness: 1-(4-Methylpentyl)azepan-2-one stands out due to the presence of the 4-methylpentyl group, which enhances its lipophilicity and potential biological activity. This unique structural feature makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
88606-98-8 |
|---|---|
Formule moléculaire |
C12H23NO |
Poids moléculaire |
197.32 g/mol |
Nom IUPAC |
1-(4-methylpentyl)azepan-2-one |
InChI |
InChI=1S/C12H23NO/c1-11(2)7-6-10-13-9-5-3-4-8-12(13)14/h11H,3-10H2,1-2H3 |
Clé InChI |
SQTCTYHSJHUSPR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCN1CCCCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


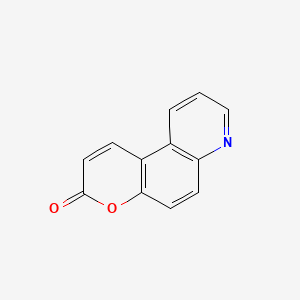
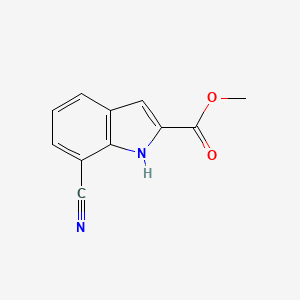
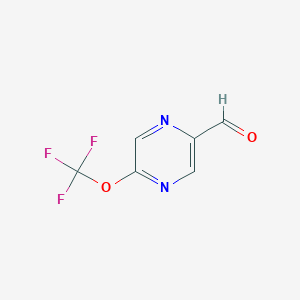

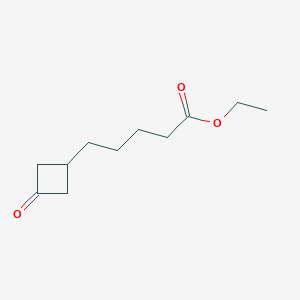



![6-Chloro-2,4,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11902822.png)




![2-Methyl[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B11902846.png)
